2-Amino-4-trifluoromethylphenyl disulfide
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Description
Scientific Research Applications
Self-Healing Materials
Aromatic disulfides like 2-Amino-4-trifluoromethylphenyl disulfide have been utilized in the creation of self-healing materials. For instance, bis(4-aminophenyl) disulfide serves as a dynamic crosslinker in the development of self-healing poly(urea–urethane) elastomers, demonstrating quantitative healing efficiency at room temperature without the need for catalysts or external intervention (Rekondo et al., 2014).
Mechanochromism in Epoxy Networks
4-Aminophenyl disulfide, a compound related to this compound, is utilized as a hardener in reprocessable, repairable, and recyclable epoxy networks. This compound is also responsible for mechanochromic effects, caused by the formation of an intermediate radical species upon damage to the material, as confirmed through theoretical studies (Luzuriaga et al., 2016).
Nanofiltration Membrane Development
Sulfonated aromatic diamine monomers, including derivatives of this compound, have been synthesized and utilized in the creation of thin-film composite nanofiltration membranes. These membranes exhibit increased water flux due to improved surface hydrophilicity and are effective in the treatment of dye solutions (Liu et al., 2012).
Sulfhydryl Group Quantification in Tissues
A water-soluble aromatic disulfide, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized and proven useful in determining sulfhydryl groups in biological materials, providing insights into the interaction of disulfide bonds in various biological contexts (Ellman, 1959).
properties
IUPAC Name |
2-[[2-amino-4-(trifluoromethyl)phenyl]disulfanyl]-5-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6N2S2/c15-13(16,17)7-1-3-11(9(21)5-7)23-24-12-4-2-8(6-10(12)22)14(18,19)20/h1-6H,21-22H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDWRMYKQPNWEP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N)SSC2=C(C=C(C=C2)C(F)(F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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